1-(6-Cyclopropylpyridin-3-YL)ethan-1-one
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Overview
Description
1-(6-Cyclopropylpyridin-3-YL)ethan-1-one is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol It is characterized by a cyclopropyl group attached to a pyridine ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Cyclopropylpyridin-3-YL)ethan-1-one typically involves the reaction of cyclopropylamine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature and pressure . The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
1-(6-Cyclopropylpyridin-3-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
1-(6-Cyclopropylpyridin-3-YL)ethan-1-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(6-Cyclopropylpyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(6-Cyclopropylpyridin-3-YL)ethanamine: This compound is structurally similar but contains an amine group instead of an ethanone group.
1-(6-Cyclopropylpyridin-3-YL)methanol: This compound has a hydroxyl group in place of the ethanone group.
Uniqueness
1-(6-Cyclopropylpyridin-3-YL)ethan-1-one is unique due to its specific combination of a cyclopropyl group, a pyridine ring, and an ethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(6-cyclopropylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H11NO/c1-7(12)9-4-5-10(11-6-9)8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
KVGTXHUZRHMVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2CC2 |
Origin of Product |
United States |
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